molecular formula C11H15NO4 B3166546 Diethyl 3-(cyanomethylene)pentanedioate CAS No. 91248-21-4

Diethyl 3-(cyanomethylene)pentanedioate

Cat. No.: B3166546
CAS No.: 91248-21-4
M. Wt: 225.24 g/mol
InChI Key: NLFIAGDIQJRCIQ-UHFFFAOYSA-N
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Description

Diethyl 3-(cyanomethylene)pentanedioate is an organic compound with the molecular formula C₁₁H₁₅NO₄. It is a nitrile derivative and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a cyanomethylene group attached to a pentanedioate backbone, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3-(cyanomethylene)pentanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition, followed by cyclization to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(cyanomethylene)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-(cyanomethylene)pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 3-(cyanomethylene)pentanedioate involves its interaction with various molecular targets. The cyanomethylene group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-(cyanomethylidene)pentanedioate
  • Diethyl 3-(cyanomethyliden)pentandioat
  • Diethyl 3-(cyanomethylene)glutaric acid diethyl ester

Uniqueness

Diethyl 3-(cyanomethylene)pentanedioate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

diethyl 3-(cyanomethylidene)pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-3-15-10(13)7-9(5-6-12)8-11(14)16-4-2/h5H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFIAGDIQJRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC#N)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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